molecular formula C13H14ClN5OS B4080567 N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B4080567
M. Wt: 323.80 g/mol
InChI Key: LUNMWNVZRQWIFZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide is a sulfanyl-acetamide derivative featuring a 4-chlorophenyl group and a 4,6-diaminopyrimidine moiety. Its synthesis involves reacting 4,6-diamino-2-mercaptopyrimidine with 2-chloro-N-(4-chlorophenyl)acetamide under basic conditions, yielding a 97% crystallized product . The compound crystallizes in an orthorhombic system (space group Pbca) with distinct intramolecular N–H···N hydrogen bonds stabilizing a folded conformation . Its crystal packing forms corrugated layers via bifurcated N–H···O and C–H···O interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c1-7(21-13-18-10(15)6-11(16)19-13)12(20)17-9-4-2-8(14)3-5-9/h2-7H,1H3,(H,17,20)(H4,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNMWNVZRQWIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, structural characteristics, and biological assays.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN5OSC_{12}H_{12}ClN_5OS with a molecular weight of approximately 309.78 g/mol. The compound features a chlorophenyl group and a pyrimidine derivative, which contribute to its biological properties.

Structural Data

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₅OS
Molecular Weight309.78 g/mol
Crystal SystemOrthorhombic
Density1.520 Mg/m³
Melting PointNot specified

Synthesis

The synthesis of this compound involves the reaction of 4,6-diaminopyrimidine with a chlorinated acetamide derivative in the presence of potassium hydroxide in ethanol. The reaction is typically refluxed for several hours to yield the desired product in high purity and yield .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives containing pyrimidine rings have shown significant activity against various viral targets. The mechanism often involves inhibition of viral reverse transcriptase, which is crucial for viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For example, studies have demonstrated that related compounds can inhibit CDK9-mediated RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1, which is often overexpressed in cancer cells .

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral activity of pyrimidine derivatives, compounds similar to this compound were tested against HIV and showed effective inhibition at low micromolar concentrations (EC50 values ranging from 130 to 263 μM) indicating their potential as antiviral agents .
  • Anticancer Mechanism : A derivative was tested for its ability to induce apoptosis in cancer cell lines. The study revealed that treatment with the compound resulted in significant cell death and reduced viability in A549 lung cancer cells, with an IC50 value of approximately 49.85 μM .

Comparison with Similar Compounds

Substituent Position and Dihedral Angles

The position of the chloro substituent on the phenyl ring significantly influences molecular geometry:

  • N-(4-Chlorophenyl) derivative : The dihedral angle between the pyrimidine and benzene rings is 42.25° , enabling a compact conformation .
  • N-(3-Chlorophenyl) derivative : Larger angles of 59.70° and 62.18° in its two independent molecules result in a less planar structure, leading to a 3D hydrogen-bonded network .
  • N-(2-Chlorophenyl) derivative (ARARUI) : A dihedral angle of 67.84° highlights increased steric hindrance at the ortho position .

Table 1: Dihedral Angles and Substituent Effects

Compound Substituent Position Dihedral Angle (°) Structural Implications
N-(4-Chlorophenyl) para 42.25 Compact conformation, layered packing
N-(3-Chlorophenyl) meta 59.70, 62.18 Distorted conformation, 3D network
N-(2-Chlorophenyl) ortho 67.84 Steric hindrance, S(7) ring motif

Hydrogen Bonding and Crystal Packing

  • N-(4-Chlorophenyl) : Forms inversion dimers via paired N–H···N bonds (R₂²(8) motif), linked into layers by N–H···O and C–H···O interactions .
  • N-(3-Chlorophenyl) : Exhibits parallel layers of A and B molecules connected by N–H···Cl and N–H···O bonds, culminating in a 3D framework .

Table 2: Hydrogen Bonding Motifs

Compound Key Hydrogen Bonds Crystal Packing
N-(4-Chlorophenyl) N–H···N, N–H···O Corrugated layers (ac plane)
N-(3-Chlorophenyl) N–H···Cl, N–H···O 3D framework
N-(4-Fluorophenyl) N–H···N (dimer) Layered structure

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution. For example, 4,6-diamino-2-mercaptopyrimidine is reacted with a halogenated propanamide derivative (e.g., 2-chloro-N-(4-chlorophenyl)propanamide) in ethanol under reflux with a base like KOH. Post-reaction, the product is isolated via solvent evaporation, filtration, and recrystallization (methanol/ethyl acetate mixtures yield high-purity crystals) .
  • Optimization : Adjusting solvent polarity, reaction time, and stoichiometric ratios can improve yields (>90%). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Data collection employs Bruker SMART APEXII detectors with MoKα radiation (λ = 0.71073 Å). Absorption correction is performed using SADABS .
  • Refinement : SHELX programs (SHELXS-97 for structure solution; SHELXL-2016 for refinement) are industry standards. Hydrogen atoms are placed geometrically and refined isotropically, while non-H atoms are modeled anisotropically .

Q. What are the key geometric parameters and hydrogen-bonding interactions observed in its crystal lattice?

  • Key Data :

  • Pyrimidine and benzene rings form dihedral angles of ~42–62°, stabilizing a folded conformation .
  • Intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and intermolecular N–H⋯S interactions (3.2–3.5 Å) contribute to lattice stability .
    • Tools : PLATON or Mercury visualize interactions; Cambridge Structural Database (CSD) cross-references validate geometries .

Advanced Research Questions

Q. How do crystallographic discrepancies (e.g., Rint > 0.05) arise during refinement, and how can they be resolved?

  • Analysis : High Rint values (e.g., 0.075 in P21/c crystals) suggest data quality issues, such as twinning or absorption errors. Multi-scan corrections (SADABS) and outlier rejection mitigate these .
  • Resolution : Use SHELXL’s TWIN/BASF commands for twinned data. For absorption, ensure crystal size < 0.3 mm and apply empirical corrections .

Q. What computational strategies predict the compound’s bioactivity against viral proteases, such as Dengue NS2B/NS3 or SARS-CoV-2?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding to protease active sites. For example, pyrimidine derivatives exhibit competitive inhibition via sulfanyl group interactions with catalytic residues .
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50 values. Quantum chemical calculations (DFT) optimize ligand conformations .

Q. How do substituent variations (e.g., 4-Cl vs. 3-Cl phenyl groups) impact molecular conformation and bioactivity?

  • Structural Impact : 4-Cl substitution increases planarity (dihedral angle ~42°) compared to 3-Cl analogues (~59°), enhancing π-π stacking with hydrophobic enzyme pockets .
  • Bioactivity : 4-Cl derivatives show higher antiviral potency due to improved target affinity. SAR studies correlate Cl position with IC50 shifts of 2–3 orders of magnitude .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent crystallographic parameters (e.g., Z = 8 vs. Z = 4) despite identical molecular formulas?

  • Root Cause : Polymorphism or solvent inclusion alters unit cell dimensions. For example, solvent-free crystals (Z = 8, P21/c) pack more densely than solvated forms (Z = 4, Pbca) .
  • Resolution : Perform DSC/TGA to detect solvates. Re-crystallize under controlled humidity to isolate pure phases.

Q. How to reconcile discrepancies in hydrogen-bonding motifs reported across structural studies?

  • Analysis : Variations arise from crystallization solvents (e.g., methanol vs. DMSO). Methanol promotes N–H⋯O bonds, while DMSO favors S⋯π interactions .
  • Validation : Repeat crystallization in alternative solvents and compare Hirshfeld surfaces (CrystalExplorer).

Tables for Key Parameters

Crystallographic Data Compound I (Pbca)Compound II (P21/c)
Space groupOrthorhombicMonoclinic
Unit cell volume (ų)2708.12748.9
Rint0.0600.075
θ range (°)2.1–28.41.2–28.4
Refinement residuals (R/wR)0.039/0.0980.050/0.155
Dihedral angle (pyrimidine vs. aryl) (°)42.2559.70 (A), 62.18 (B)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide

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